Structural Differentiation from TYK2-Targeted Analogs via Substituent Electronic Profile
The compound carries an ortho-chloro substituent on the benzenesulfonamide ring, distinguishing it from the para-trifluoromethoxy analog (CAS 1797219-09-0, EVT-2647070) which is reported as a highly potent and selective allosteric TYK2 JH2 domain inhibitor . The ortho-chloro group introduces distinct electronic (Hammett σ_o = 0.36) and steric properties compared to the para-OCF3 group (Hammett σ_p = 0.35, but with larger van der Waals volume), which is expected to result in differentiated selectivity profiles against the broader JAK kinase family for which off-target inhibition (e.g., JAK1, JAK2, JAK3) carries distinct toxicity implications [1]. However, no direct head-to-head potency comparison has been published for these two compounds in any assay system.
| Evidence Dimension | Substituent electronic parameter (Hammett σ constant) and steric bulk |
|---|---|
| Target Compound Data | Ortho-chloro: Hammett σ_o ≈ 0.36; Taft Es ≈ -0.97 (steric parameter) |
| Comparator Or Baseline | 4-trifluoromethoxy analog (CAS 1797219-09-0): Hammett σ_p ≈ 0.35; significantly larger van der Waals radius |
| Quantified Difference | Similar inductive electron-withdrawing effect but substantially different steric demand and 3D geometry around the sulfonamide binding motif |
| Conditions | Calculated from standard Hammett substituent constant tables; not measured in a specific biological assay |
Why This Matters
For a scientific procurement decision, the distinct ortho-chloro substitution provides a structurally differentiated tool compound for probing steric and electronic requirements within the TYK2 JH2 allosteric pocket, complementing the para-substituted analogs already described in the literature.
- [1] Gerstenberger, B.S., et al. (2020). Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 63:13561-13577. DOI: 10.1021/acs.jmedchem.0c00948. View Source
